molecular formula C11H11N3O2S B14488539 3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one CAS No. 63879-97-0

3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one

Cat. No.: B14488539
CAS No.: 63879-97-0
M. Wt: 249.29 g/mol
InChI Key: BTYJRNGHALQYCA-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one is a heterocyclic compound that features both benzothiazole and imidazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a carbonyl-containing compound, followed by cyclization to form the benzothiazole ring . The imidazolidinone moiety can be introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of materials with specific properties, such as luminescent materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. The imidazolidinone ring may also contribute to the compound’s overall biological activity by stabilizing its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and imidazolidinone-containing molecules. Examples include:

  • 2-Aminobenzothiazole
  • 4-Hydroxybenzothiazole
  • 1-Methylimidazolidin-2-one

Uniqueness

What sets 3-(1,3-Benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one apart is the combination of both benzothiazole and imidazolidinone moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63879-97-0

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-4-hydroxy-1-methylimidazolidin-2-one

InChI

InChI=1S/C11H11N3O2S/c1-13-6-9(15)14(11(13)16)10-12-7-4-2-3-5-8(7)17-10/h2-5,9,15H,6H2,1H3

InChI Key

BTYJRNGHALQYCA-UHFFFAOYSA-N

Canonical SMILES

CN1CC(N(C1=O)C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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